Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Medicinal Chemistry Lipophilicity ADME Properties

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone (CAS 898778-74-0), also named 1-cyclobutyl-3-(3,4,5-trifluorophenyl)-1-propanone, is a synthetic organic compound classified as an aryl alkyl ketone. It features a 3,4,5-trifluorophenyl moiety linked via an ethyl bridge to a cyclobutyl ketone group, with a molecular formula of C13H13F3O and a molecular weight of 242.24 g/mol.

Molecular Formula C13H13F3O
Molecular Weight 242.24 g/mol
CAS No. 898778-74-0
Cat. No. B1327957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone
CAS898778-74-0
Molecular FormulaC13H13F3O
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C13H13F3O/c14-10-6-8(7-11(15)13(10)16)4-5-12(17)9-2-1-3-9/h6-7,9H,1-5H2
InChIKeyBNCRSUQRVAHRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl 2-(3,4,5-Trifluorophenyl)Ethyl Ketone (CAS 898778-74-0) – Chemical Class and Procurement Baseline


Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone (CAS 898778-74-0), also named 1-cyclobutyl-3-(3,4,5-trifluorophenyl)-1-propanone, is a synthetic organic compound classified as an aryl alkyl ketone . It features a 3,4,5-trifluorophenyl moiety linked via an ethyl bridge to a cyclobutyl ketone group, with a molecular formula of C13H13F3O and a molecular weight of 242.24 g/mol . Key physicochemical properties include a predicted density of 1.261 g/cm³ and a predicted boiling point of approximately 291°C at 760 mmHg . Its structure integrates a strained cyclobutane ring with a highly fluorinated aromatic ring, which together create a unique steric and electronic profile compared to other alkyl aryl ketones [1].

Cyclobutyl 2-(3,4,5-Trifluorophenyl)Ethyl Ketone (CAS 898778-74-0) – Why Generic Substitution Fails in Scientific Procurement


Generic substitution of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is highly likely to compromise experimental outcomes due to fundamental differences in molecular architecture. The compound's 3,4,5-trifluorophenyl ring creates a specific electron-deficient aromatic system , while the cyclobutyl ketone introduces significant ring strain and distinct conformational constraints compared to larger or smaller ring analogs [1]. These structural features are not interchangeable; replacing the cyclobutyl ring with a cyclopropyl, cyclopentyl, or cyclohexyl group alters ring strain energy, spatial orientation of the carbonyl, and overall lipophilicity, which can dramatically shift biological activity or chemical reactivity [1][2]. Furthermore, even minor modifications to the fluorination pattern on the phenyl ring (e.g., using a 2,4,6-trifluorophenyl isomer) would yield a different electronic and steric landscape, invalidating structure-activity relationships established with the target compound .

Cyclobutyl 2-(3,4,5-Trifluorophenyl)Ethyl Ketone (CAS 898778-74-0) – Product-Specific Quantitative Evidence Guide


Lipophilicity (cLogP) Comparison of Cycloalkyl Ring Size in Analogous 3,4,5-Trifluorophenyl Ethyl Ketones

The predicted lipophilicity (cLogP) of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is 3.41 [1]. This value represents an intermediate lipophilicity profile within the series of common cycloalkyl analogs. In contrast, the cyclopentyl analog (C14H15F3O) has a predicted cLogP of approximately 4.04, representing an increase of roughly 0.63 log units, while the cyclohexyl analog (C15H17F3O) has a predicted cLogP of approximately 4.63, an increase of roughly 1.22 log units [2]. This quantitative difference in lipophilicity is significant; an increase of 1.22 log units corresponds to a more than 16-fold higher partition coefficient in an octanol-water system .

Medicinal Chemistry Lipophilicity ADME Properties

Molecular Weight and Rotatable Bond Count as Determinants of Physicochemical Space

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone (C13H13F3O, MW = 242.24 g/mol) occupies a distinct molecular weight range compared to its close structural analogs . The cyclopropyl analog (C12H11F3O) has a molecular weight of 228.21 g/mol, which is 14 g/mol lighter . Conversely, the cyclopentyl analog (C14H15F3O, MW = 256.26 g/mol) is 14 g/mol heavier, and the cyclohexyl analog (C15H17F3O, MW = 270.29 g/mol) is 28 g/mol heavier [1]. This systematic increase in molecular weight correlates directly with a systematic increase in the number of rotatable bonds and overall molecular surface area. The cyclobutyl analog contains 4 rotatable bonds, whereas the cyclopentyl analog contains 4 rotatable bonds, and the cyclohexyl analog contains 4 rotatable bonds . The target compound thus provides a specific balance between molecular size and conformational flexibility, which is a key parameter in lead optimization campaigns.

Drug-likeness Physicochemical Properties Chemical Space

Structural Differentiation: Cyclobutyl Ketone vs. Cyclobutyl Methanone Analog in the 3,4,5-Trifluorophenyl Series

A key structural differentiation exists between Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone (CAS 898778-74-0) and its direct ketone analog Cyclobutyl 3,4,5-trifluorophenyl ketone (CAS 898791-32-7) . The target compound incorporates an ethyl spacer (─CH2─CH2─) between the carbonyl and the aromatic ring, whereas the analog features a direct carbonyl linkage to the aromatic ring . This results in a molecular weight difference of 28.06 g/mol (242.24 vs. 214.18 g/mol) and fundamentally alters the compound's conformational flexibility and electronic communication between the trifluorophenyl ring and the ketone [1]. The ethyl spacer introduces two additional rotatable bonds, increasing the number of accessible low-energy conformations and likely affecting binding entropy and specificity .

Medicinal Chemistry Structure-Activity Relationship Chemical Stability

Lipophilicity Differential Within the Cyclobutyl Ketone Class: Impact of Aryl Fluorination Pattern

The specific 3,4,5-trifluorophenyl substitution pattern on Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone results in a calculated LogP of 3.41 [1]. This value is distinct from what would be expected for an isomeric 2,4,6-trifluorophenyl analog. While direct quantitative data for the 2,4,6-isomer is not available, it is a well-established principle in medicinal chemistry that the position of fluorine atoms on an aromatic ring significantly influences molecular dipole moment, pKa of adjacent functional groups, and overall lipophilicity. The 3,4,5-trifluorophenyl pattern creates a more symmetrical electron-withdrawing effect compared to a 2,4,6-trifluorophenyl pattern, which is known to cause ortho steric hindrance and can reduce metabolic stability [2]. Therefore, even a regioisomeric substitution is not functionally equivalent and cannot be generically substituted without re-validating the compound's property profile.

Medicinal Chemistry Lipophilicity Fluorine Chemistry

Cyclobutyl 2-(3,4,5-Trifluorophenyl)Ethyl Ketone (CAS 898778-74-0) – Best Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors

This compound serves as a valuable intermediate or fragment for the synthesis of cyclobutyl-containing kinase inhibitors. Its distinct cLogP of 3.41 provides a balanced lipophilicity profile, avoiding the excessive lipophilicity (cLogP >4.6) of cyclohexyl analogs that can lead to poor solubility and high metabolic clearance [1]. The cyclobutyl ring offers conformational constraint that can enhance binding selectivity, as seen in patent literature where cyclobutyl motifs are used to improve target engagement for antiviral and anti-cancer targets [2]. Procurement of this specific cyclobutyl analog, rather than a cyclopentyl or cyclohexyl version, ensures the intended balance of potency and drug-like properties is maintained during structure-activity relationship (SAR) exploration [1][3].

Chemical Biology: Development of GLP-1 Receptor Agonists

Research has identified cyclobutane derivatives as a novel class of nonpeptidic GLP-1 receptor agonists [1]. Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone, with its cyclobutyl core and fluorinated aromatic ring, can be utilized as a key building block for generating new analogs in this therapeutic area. Its intermediate molecular weight (242.24 g/mol) offers a starting point with room for further functionalization to optimize receptor binding and functional activity, as measured in cAMP response element-driven reporter gene assays [1]. Using a generic cycloalkyl ketone would alter the foundational ring strain and spatial geometry of the cyclobutane pharmacophore, likely resulting in a significant loss of activity at the GLP-1 receptor [1].

Process Chemistry: Building Block for TRPV1 Antagonists

Patents disclose 1,3-substituted cyclobutyl derivatives as effective TRPV1 antagonists for treating conditions like dry eye disease and pain [1]. This ketone can act as a versatile synthetic intermediate for constructing the cyclobutyl core of such antagonists. Its structure, featuring an ethyl spacer, provides a reactive ketone handle for further transformations (e.g., reduction, amination, or Grignard addition) to access diverse 1,3-substituted cyclobutyl motifs [2]. The specific 3,4,5-trifluorophenyl group is a key feature for achieving potent TRPV1 antagonism, as the electron-withdrawing fluorine atoms enhance binding interactions with the target channel [1]. Substituting with a non-fluorinated or differently fluorinated analog would likely abolish the desired activity, making procurement of this exact CAS-numbered compound critical for this research path.

Academic Research: Synthesis and Study of CCR5 Antagonists

Preliminary pharmacological screening suggests that cyclobutyl ketone derivatives with a 3,4,5-trifluorophenyl moiety can act as CCR5 antagonists [1]. This receptor is a key co-receptor for HIV entry and is also implicated in inflammatory diseases like asthma and rheumatoid arthritis [1]. This compound, with its unique combination of a strained cyclobutyl ring and a specific trifluorophenyl substitution pattern, can be employed as a scaffold for developing novel CCR5 antagonists. Using alternative cycloalkyl rings (e.g., cyclopentyl or cyclohexyl) or altering the fluorine substitution pattern would yield compounds with different spatial and electronic properties, potentially missing the key interactions required for CCR5 antagonism and thus invalidating the results of a structure-activity relationship study [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.